4-ブロモ-3-クロロ-2-フルオロアニリン

説明

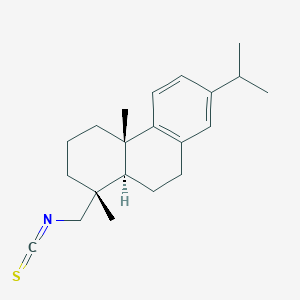

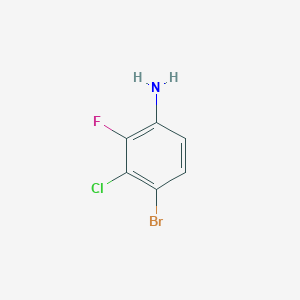

Introduction 4-Bromo-3-chloro-2-fluoroaniline is a compound with significant potential in various fields of chemistry and medicine. Its unique structure, characterized by the presence of bromo, chloro, and fluoro substituents on an aniline ring, makes it an interesting subject for study in synthetic chemistry.

Synthesis Analysis The synthesis of related compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involves 4-bromo-2-fluoroaniline as an intermediate, has been explored. The synthesis process includes multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Molecular Structure Analysis The molecular structure of similar compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallography, showing classical intra- and intermolecular hydrogen bonds and halogen interactions (Betz, 2015).

Chemical Reactions and Properties 4-Bromo-3-chloro-2-fluoroaniline can undergo various chemical reactions, forming valuable intermediates for further chemical manipulations. For instance, the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates its reactivity and potential for creating complex molecules (Wu et al., 2022).

Physical Properties Analysis The physical properties of 4-Bromo-3-chloro-2-fluoroaniline and related compounds are often studied through methods like X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's molecular geometry, bonding, and electronic structure.

Chemical Properties Analysis The chemical properties, including reactivity and stability of 4-Bromo-3-chloro-2-fluoroaniline, can be inferred from studies on similar compounds. For example, research on the vibrational analysis and theoretical density functional theory computations of related aniline compounds provides insights into their chemical behavior and potential applications in fields like nonlinear optical materials (Revathi et al., 2017).

科学的研究の応用

プロテオミクス研究

4-ブロモ-3-クロロ-2-フルオロアニリンは、プロテオミクス研究における生化学物質として使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。 この化合物は、タンパク質相互作用の研究、タンパク質の同定、および複雑な混合物中のタンパク質の構造と機能の調査に使用できます .

ボロン酸誘導体の合成

4-ブロモ-2-フルオロアニリンは、4-ブロモ-3-クロロ-2-フルオロアニリンと類似した化合物であり、4-アミノ-3-フルオロフェニルボロン酸の合成に使用されています . ボロン酸は、有機化学と材料科学において重要な化合物です。 それらは、カップリング反応やポリマーの合成など、さまざまな化学反応に使用されています .

化学修飾

4-ブロモ-2-フルオロアニリンは、化学修飾にも使用されています . 化学修飾は、化学構造を変えてその特性を変えることを含みます。 これは、化学反応の効率を向上させたり、新しい材料を作成したり、既存の材料の特性を強化するために使用できます .

医薬品合成

4-ブロモ-3-フルオロアニリンは、さまざまな医薬品の合成調製における中間体として使用されています . 中間体は、化学反応の中間段階で生成される物質であり、さらに反応して目的の最終生成物を生成することができます .

ターフェニルの合成

この化合物は、いくつかの側方ジフルオロ置換4,4-ジアルキルおよび4,4-アルコキシアルキルターフェニルの合成に使用されています . ターフェニルは、有機発光ダイオード(OLED)、液晶、医薬品など、幅広い用途を持つ多環芳香族炭化水素の一種です

Safety and Hazards

4-Bromo-3-chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

4-Bromo-3-chloro-2-fluoroaniline is a complex organic compound that interacts with various targets in the body. It’s worth noting that similar compounds, such as 2-Fluoroaniline, have been found to interact with the respiratory system .

Mode of Action

It’s known that similar compounds, like 2-fluoroaniline, exert their effects primarily through hydroxylation . This process involves the addition of a hydroxyl group to the compound, which can lead to subsequent biochemical reactions .

Biochemical Pathways

Based on the known actions of similar compounds, it’s likely that this compound affects pathways involving hydroxylation . Hydroxylation can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways .

Pharmacokinetics

It’s known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily through hydroxylation, with at least 80% of the dose excreted in the urine within 24 hours .

Result of Action

It’s known that similar compounds can exert nephrotoxic effects, likely through hydroxylation and subsequent p-benzoquinonimine formation .

生化学分析

Biochemical Properties

The specific biochemical properties of 4-Bromo-3-chloro-2-fluoroaniline are not well-documented in the literature. It is known that aniline derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure and functional groups of the aniline derivative .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 4-Bromo-3-chloro-2-fluoroaniline in laboratory settings. This includes data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

特性

IUPAC Name |

4-bromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXZIQDHENNEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

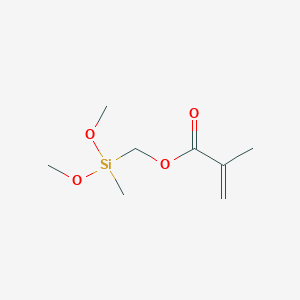

C1=CC(=C(C(=C1N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382226 | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115843-99-7 | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of 2-Chloro-3-fluorobromobenzene?

A1: 4-Bromo-3-chloro-2-fluoroaniline serves as a crucial intermediate in the multi-step synthesis of 2-Chloro-3-fluorobromobenzene. It is synthesized from 3-chloro-2-fluoroaniline via bromination using N-Bromosuccinimide (NBS) . This intermediate then undergoes diazotization with sodium nitrite to yield the final product, 2-Chloro-3-fluorobromobenzene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)